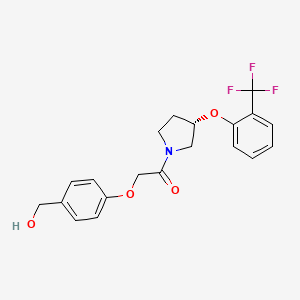
Scd1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scd1-IN-1 is a chemical compound known for its inhibitory effects on stearoyl-CoA desaturase 1 (SCD1), an enzyme that plays a crucial role in lipid metabolism by converting saturated fatty acids to monounsaturated fatty acids. The inhibition of SCD1 has been linked to various therapeutic applications, particularly in the treatment of metabolic diseases and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Scd1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Formation of Intermediates: Initial steps often include the preparation of intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using reagents like palladium catalysts, to form the core structure of this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Scd1-IN-1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it to reduced forms, often using reagents like sodium borohydride.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Scd1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SCD1 in lipid metabolism and its inhibition.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating metabolic diseases, cancer, and cardiovascular disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting lipid metabolism.
Mecanismo De Acción
Scd1-IN-1 exerts its effects by specifically inhibiting the activity of stearoyl-CoA desaturase 1. This inhibition disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to alterations in lipid metabolism. The molecular targets and pathways involved include:
Lipid Metabolism Pathways: Inhibition of SCD1 affects the synthesis and composition of cellular lipids.
Signaling Pathways: It can modulate signaling pathways related to cell growth, survival, and apoptosis, such as the Hippo/YAP pathway.
Comparación Con Compuestos Similares
Similar Compounds
- CVT-11127
- CVT-12012
- A939572
- MF-438
- MK-8245
- CAY10566
- T-3764518
- BZ36
- SSI-4
- SW208108
- SW203668
Uniqueness
Scd1-IN-1 is unique in its specific inhibition of stearoyl-CoA desaturase 1, making it a valuable tool for studying the enzyme’s role in lipid metabolism and its potential as a therapeutic target. Compared to other similar compounds, this compound may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C20H20F3NO4 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
2-[4-(hydroxymethyl)phenoxy]-1-[(3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C20H20F3NO4/c21-20(22,23)17-3-1-2-4-18(17)28-16-9-10-24(11-16)19(26)13-27-15-7-5-14(12-25)6-8-15/h1-8,16,25H,9-13H2/t16-/m0/s1 |
Clave InChI |
MZYNHNDFHWNIIU-INIZCTEOSA-N |
SMILES isomérico |
C1CN(C[C@H]1OC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)CO |
SMILES canónico |
C1CN(CC1OC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


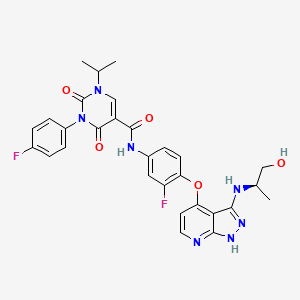
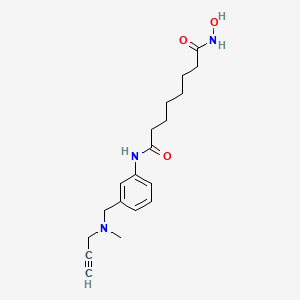

![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)

![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)

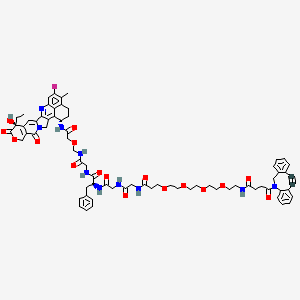

![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)

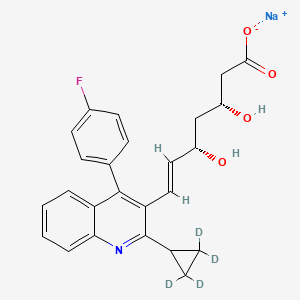
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
